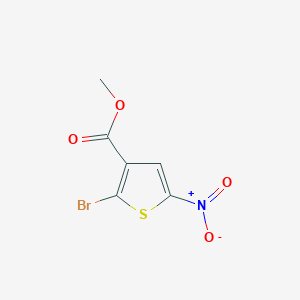

Methyl 2-bromo-5-nitrothiophene-3-carboxylate

CAS No.: 56235-22-4

Cat. No.: VC17975588

Molecular Formula: C6H4BrNO4S

Molecular Weight: 266.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56235-22-4 |

|---|---|

| Molecular Formula | C6H4BrNO4S |

| Molecular Weight | 266.07 g/mol |

| IUPAC Name | methyl 2-bromo-5-nitrothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3 |

| Standard InChI Key | BPKIIIACNBCMMT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |

Introduction

Methyl 2-bromo-5-nitrothiophene-3-carboxylate is a heterocyclic aromatic compound belonging to the thiophene family. It features a five-membered ring with sulfur, substituted with a bromine atom at the second position, a nitro group at the fifth position, and a carboxylate functional group at the third position. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic organic chemistry.

Solubility and Stability

-

Solubility: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.

-

Stability: The compound is stable under normal conditions, which is crucial for its storage and handling in laboratory settings.

Synthesis Methods

Methyl 2-bromo-5-nitrothiophene-3-carboxylate can be synthesized through various chemical methods, primarily involving bromination and nitration of thiophene derivatives. These processes typically involve multiple steps and can be optimized for large-scale production to enhance yield and purity.

Chemical Reactions

This compound participates in several types of chemical reactions, which are essential for synthesizing more complex organic molecules. The electron-withdrawing nature of both the nitro and bromo substituents influences its reactivity patterns, making it a versatile intermediate in organic synthesis.

Applications in Research

Methyl 2-bromo-5-nitrothiophene-3-carboxylate has several scientific uses, primarily in synthetic organic chemistry. Its unique structure and reactivity make it suitable for the synthesis of pharmaceuticals and other complex molecules.

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Bromination/Nitration | Synthesis from thiophene derivatives |

| Nucleophilic Substitution | Possible due to the presence of bromine |

| Reduction | Potential for reducing the nitro group to an amine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume